1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a phenylpropan-2-yl group, a chlorophenoxyphenyl group, and an isoindole carboxylate group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common approach involves the use of transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Industrial Production Methods
Industrial production methods for this compound may involve the use of immobilized whole-cell biocatalysts with transaminase activity to achieve high enantioselectivity and yield. Optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-oxo-3-phenyl-2-propenyl derivatives: These compounds share a similar phenylpropan-2-yl group and exhibit comparable chemical properties.
Indole derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have diverse biological activities and are used in various scientific research applications.
Uniqueness
1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C30H19Cl2NO6 |
---|---|
Molecular Weight |
560.4 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C30H19Cl2NO6/c1-17(27(34)18-5-3-2-4-6-18)38-30(37)19-7-13-23-24(15-19)29(36)33(28(23)35)21-10-14-26(25(32)16-21)39-22-11-8-20(31)9-12-22/h2-17H,1H3 |
InChI Key |
HIWWFZUQCKMABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)OC5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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